Tetrofosmin

radiopharmacy workflow kit preparation quality control

Tetrofosmin (chemical name: 6,9-bis[2-ethoxyethyl]-3,12-dioxa-6,9-diphosphatetradecane) is a lipophilic, cationic diphosphine ligand that forms the active radiopharmaceutical 99mTc-tetrofosmin upon reconstitution with sodium [99mTc]pertechnetate from a commercial lyophilized kit. It is a member of the diphosphine chemical class, structurally and mechanistically distinct from the isonitrile-based 99mTc-sestamibi, although both localize near mitochondria in viable myocardium.

Molecular Formula C18H40O4P2
Molecular Weight 382.5 g/mol
CAS No. 127502-06-1
Cat. No. B1683114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrofosmin
CAS127502-06-1
SynonymsTetrofosmin;  P 53;  P53
Molecular FormulaC18H40O4P2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCOCCP(CCOCC)CCP(CCOCC)CCOCC
InChIInChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3
InChIKeyQCWJONLQSHEGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetrofosmin (CAS 127502-06-1) 99mTc-Labeled Diphosphine Radiopharmaceutical: Procurement-Relevant Baseline Characteristics for Myocardial Perfusion Imaging


Tetrofosmin (chemical name: 6,9-bis[2-ethoxyethyl]-3,12-dioxa-6,9-diphosphatetradecane) is a lipophilic, cationic diphosphine ligand that forms the active radiopharmaceutical 99mTc-tetrofosmin upon reconstitution with sodium [99mTc]pertechnetate from a commercial lyophilized kit [1]. It is a member of the diphosphine chemical class, structurally and mechanistically distinct from the isonitrile-based 99mTc-sestamibi, although both localize near mitochondria in viable myocardium [2]. 99mTc-tetrofosmin is primarily used for single-photon emission computed tomography (SPECT) myocardial perfusion imaging (MPI) to assess reversible ischemia and infarcted myocardium, and it also has ancillary applications in oncology for imaging multidrug resistance and tumor viability [3]. Key procurement-relevant baseline properties include a first-pass myocardial extraction fraction of approximately 50%, peak myocardial uptake of 1.2% of the injected dose within 5–10 minutes, and predominant hepatobiliary and renal clearance [4].

Why 99mTc-Tetrofosmin Cannot Be Directly Substituted by 99mTc-Sestamibi or 201Tl: Pharmacokinetic, Operational, and Dosimetric Basis for Product-Specific Selection


Although 99mTc-tetrofosmin, 99mTc-sestamibi, and 201Tl-thallous chloride all serve myocardial perfusion imaging, their biokinetic profiles, radiopharmaceutical preparation requirements, radiation dosimetry, and impact on laboratory workflow diverge substantially, precluding direct interchangeability without compromising image quality, patient throughput, or radiation safety. 99mTc-tetrofosmin exhibits a significantly shorter myocardial biological half-life (278 ± 32 min) than 99mTc-sestamibi (680 ± 45 min; p = 0.008), coupled with a more rapid hepatic clearance (liver half-life 67 ± 16 min vs. 136 ± 18 min; p = 0.02), which translates into quantitatively higher heart-to-liver ratios and permits earlier post-injection imaging [1]. The kit preparation protocol differs fundamentally: tetrofosmin requires only a 15-minute incubation at room temperature, whereas sestamibi mandates heating at 100 °C for 10 minutes, introducing a critical operational divergence in radiopharmacy workflow [2]. Furthermore, effective radiation dose to the patient is consistently reported as lower for tetrofosmin than for sestamibi across multiple dosimetry compilations, with important implications for cumulative patient exposure in repeat studies [3]. Against 201Tl, both 99mTc agents offer substantially higher photon flux, shorter physical half-life (6 h vs. 73 h), and on-site generator-based availability, but the specific choice between tetrofosmin and sestamibi hinges on the quantitative performance differences delineated below [4].

99mTc-Tetrofosmin Product-Specific Quantitative Differentiation Evidence: Head-to-Head Data Against 99mTc-Sestamibi and 201Tl


Kit Reconstitution Protocol: Room-Temperature Incubation vs. Heated Preparation (Tetrofosmin vs. Sestamibi)

99mTc-tetrofosmin kit reconstitution requires only a 15-minute incubation at room temperature (15–25 °C), whereas 99mTc-sestamibi requires heating at 100 °C for 10 minutes followed by a cooling period before quality control and patient administration [1]. This difference eliminates the need for a heating block or boiling water bath in the radiopharmacy hot cell, reducing equipment requirements, preparation time, and the risk of thermal injury during handling. Post-dilution stability data demonstrate that tetrofosmin maintains acceptable radiochemical purity (>90%) for at least 8 hours following dilution, with rest kits showing 97.3% ± 0.25% and stress kits 96.9% ± 2.7% purity at 8 hours post-dilution, while sestamibi rest and stress kits showed 91.8% ± 1.6% and 93.7% ± 2.4%, respectively, indicating superior post-dilution stability for tetrofosmin under comparable conditions [2].

radiopharmacy workflow kit preparation quality control operational efficiency

Hepatic Clearance Kinetics and Quantitative Heart-to-Liver Contrast Ratios (Tetrofosmin vs. Sestamibi)

99mTc-tetrofosmin demonstrates significantly more rapid hepatic clearance than 99mTc-sestamibi, resulting in quantitatively superior heart-to-liver (H:L) contrast. In a direct intraindividual kinetic study of 24 patients, the H:L ratio for tetrofosmin at 60 minutes post-injection was 1.51 ± 0.44 versus 1.08 ± 0.27 for sestamibi (p = 0.02), representing a 40% higher ratio [1]. The biological liver half-life was significantly shorter for tetrofosmin (67 ± 16 min) compared to sestamibi (136 ± 18 min; p = 0.02), confirming approximately two-fold faster hepatic elimination [1]. This finding was corroborated in a large-scale real-world study of 3,000 consecutive patients randomized to tetrofosmin (n = 1,498) or sestamibi (n = 1,499), where the heart-to-hepatic (H:H) ratio was 1.16 ± 0.50 for tetrofosmin versus 1.06 ± 0.42 for sestamibi (p < 0.0001) [2].

hepatobiliary clearance heart-to-liver ratio image quality SPECT MPI

Injection-to-Imaging Interval and Laboratory Workflow Efficiency (Tetrofosmin vs. Sestamibi)

A systematic review of the literature consolidating evidence on variable injection-to-imaging times demonstrated that earlier imaging with 99mTc-tetrofosmin achieves image quality equivalent to later imaging with 99mTc-sestamibi, with imaging performed approximately 15 minutes earlier on average for tetrofosmin [1]. In a head-to-head efficiency study of 686 patients, the mean rest imaging time (injection to acquisition) was 47.7 ± 21.7 minutes for tetrofosmin versus 74.3 ± 25.8 minutes for sestamibi (p < 0.0001), a reduction of 26.6 minutes; stress imaging times were 42.9 ± 23.3 versus 48.4 ± 25.0 minutes (p < 0.0066), and total imaging time per patient was reduced from 124 ± 37 minutes with sestamibi to approximately 97 minutes with tetrofosmin [2]. The shorter waiting period is directly attributable to the more rapid hepatic clearance of tetrofosmin documented above.

injection-to-acquisition time patient throughput laboratory efficiency workflow optimization

Patient Radiation Effective Dose: Dosimetric Advantage of Tetrofosmin over Sestamibi

Multiple independent dosimetric assessments consistently report a lower effective radiation dose for 99mTc-tetrofosmin compared with 99mTc-sestamibi when administered at equivalent activities. The SNM Technologist Section Radiation Dose Table reports an effective dose of 0.0069 mSv/MBq (0.026 rem/mCi) for tetrofosmin versus 0.009 mSv/MBq (0.033 rem/mCi) for sestamibi, representing a 23% lower dose coefficient for tetrofosmin at 925 MBq (25 mCi) administered activity [1]. A comparative evaluation of effective dose from radiopharmaceutical administration for myocardial perfusion imaging reported total effective doses of 11 mSv for 99mTc-tetrofosmin and 14 mSv for 99mTc-sestamibi (a 21% reduction) [2]. The original human biodistribution and dosimetry study by Higley et al. reported effective dose values of 8.9 × 10⁻³ mSv/MBq at rest and 7.1 × 10⁻³ mSv/MBq after exercise for tetrofosmin [3]. In addition, the gallbladder wall absorbed dose—the critical organ—is reported as 0.027 mGy/MBq for tetrofosmin versus 0.039 mGy/MBq for sestamibi, a 31% reduction [1].

radiation dosimetry effective dose patient safety ALARA principle

Rescan Rates Due to Excessive Extracardiac Activity: Quantified Impact on Laboratory Throughput (Tetrofosmin vs. Sestamibi)

In the only published study measuring real-world nuclear cardiology laboratory endpoints, 686 patients were imaged on alternating weeks with tetrofosmin or sestamibi, with the interpreting physician blinded to the radiopharmaceutical used. The rest rescan rate due to excessive hepatic or bowel activity was significantly lower for tetrofosmin (10.0%) than for sestamibi (21.4%), an absolute reduction of 11.4 percentage points (p = 0.001). For combined rest and stress scans, the overall rescan rate was 7.9% for tetrofosmin versus 19.7% for sestamibi (p = 0.01), representing a 60% relative reduction in repeat imaging requirements [1]. The large-scale 3,000-patient study corroborated this finding, reporting 93 rescans among 1,498 tetrofosmin patients (6.2%) versus 130 rescans among 1,499 sestamibi patients (8.7%; p < 0.0001), with rescanning driven primarily by suboptimal heart-to-hepatic ratios [2].

rescan rate extracardiac activity laboratory throughput hepatic interference

Myocardial Biological Half-Life and Pharmacokinetic Differentiation (Tetrofosmin vs. Sestamibi)

99mTc-tetrofosmin exhibits a significantly shorter myocardial biological half-life of 278 ± 32 minutes in normal myocardium compared with 680 ± 45 minutes for 99mTc-sestamibi (p = 0.008), as determined by serial planar imaging over 3 hours post-injection [1]. Despite this shorter myocardial retention, tetrofosmin maintains adequate myocardial count statistics for diagnostic imaging due to its rapid blood clearance (<5% of injected activity remaining in blood by 10 minutes post-injection) and minimal lung uptake [2]. The shorter myocardial half-life of tetrofosmin, combined with its more rapid hepatic clearance, underpins its suitability for efficient same-day stress/rest imaging protocols with a 4-hour inter-injection interval, as the residual activity from the first injection decays sufficiently to minimize interference with the second acquisition [3]. In contrast, 99mTc-sestamibi's prolonged myocardial retention (680 min), while providing stable count statistics over extended imaging windows, necessitates longer inter-injection intervals or higher second-dose activities in one-day protocols to overcome residual background [1]. Notably, 99mTc-tetrofosmin demonstrates a cardiac wash-out rate substantially greater than that of sestamibi, yet first-pass extraction fraction is lower (50% vs. 60%), indicating that the net pharmacokinetic advantage of tetrofosmin resides primarily in its clearance profile rather than its extraction efficiency [4].

myocardial retention biological half-life pharmacokinetics one-day imaging protocol

Optimal Procurement and Clinical Deployment Scenarios for 99mTc-Tetrofosmin Based on Differentiated Evidence


High-Throughput Nuclear Cardiology Laboratories Prioritizing Daily Patient Volume and Workflow Efficiency

Nuclear cardiology laboratories operating at or near capacity benefit most from 99mTc-tetrofosmin due to the combined effects of a 22% shorter total study time (approximately 97 min vs. 124 min for sestamibi, p < 0.0001) [1], 15-minute earlier post-injection imaging capability [1], and a 60% lower combined rest/stress rescan rate (7.9% vs. 19.7%, p = 0.01) attributable to reduced hepatic interference [2]. The room-temperature kit preparation (15 minutes, no heating required) further reduces radiopharmacy turnaround time and eliminates dependence on heating equipment, making tetrofosmin the preferred choice for laboratories performing more than 10 MPI studies per day where cumulative efficiency gains translate directly into additional billable procedures per scanner-day [3].

Same-Day Stress/Rest Imaging Protocols Requiring Minimal Inter-Injection Interval

The significantly shorter myocardial biological half-life of 99mTc-tetrofosmin (278 ± 32 min vs. 680 ± 45 min for sestamibi, p = 0.008) [1] and more rapid hepatic clearance (liver T½ 67 ± 16 min vs. 136 ± 18 min, p = 0.02) [1] minimize residual background activity from the first injection, enabling robust same-day stress/rest protocols with a 4-hour inter-injection interval. This pharmacokinetic profile ensures that the second acquisition is not compromised by residual hepatic or myocardial activity from the first dose, a particular advantage in one-day protocols where sestamibi's prolonged retention may require higher second-dose activities or extended waiting periods to achieve adequate target-to-background ratios [4].

Patient Populations Requiring Stringent Radiation Dose Minimization (Younger Patients, Serial Follow-Up Imaging)

For patient cohorts in whom cumulative radiation exposure is a specific clinical concern—including younger patients with suspected coronary artery disease, those requiring serial MPI for disease progression monitoring, or individuals with prior high-radiation procedures—99mTc-tetrofosmin offers a 21–23% lower effective radiation dose per study compared to 99mTc-sestamibi (11 mSv vs. 14 mSv for standard protocols; dose coefficient 0.0069 vs. 0.009 mSv/MBq) [5]. The gallbladder wall absorbed dose, the critical organ for both agents, is reduced by 31% (0.027 vs. 0.039 mGy/MBq) [5]. These dosimetric advantages, achieved without sacrificing diagnostic accuracy, support tetrofosmin as the preferred 99mTc-based MPI agent in ALARA-conscious clinical environments [6].

Radiopharmacies and Imaging Centers Evaluating Total Cost-of-Operations Including Rescan Burden

Procurement decisions for MPI radiopharmaceuticals should incorporate the total cost of laboratory operations beyond the per-dose kit price. The 11.8 percentage-point absolute reduction in combined rest/stress rescan rates with 99mTc-tetrofosmin (7.9% vs. 19.7% for sestamibi, p = 0.01) [2] means that for every 100 patients imaged, approximately 12 fewer patients require repeat scanning due to hepatic activity interference. Each avoided rescan saves one additional radiopharmaceutical dose, scanner time, technologist labor, and patient recall logistics, which can offset higher per-unit kit costs if present. The superior post-dilution radiochemical purity stability of tetrofosmin (97.3% vs. 91.8% for sestamibi at 8 hours) further supports multi-dose vial utilization strategies that reduce waste in centralized radiopharmacies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrofosmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.